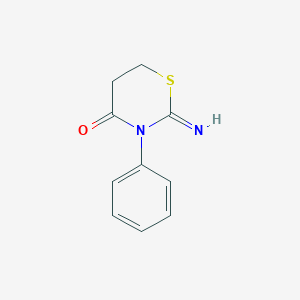
2-Imino-3-phenyl-1,3-thiazinan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imino-3-phenyl-1,3-thiazinan-4-one is a heterocyclic compound that has garnered significant interest due to its potential biological and medicinal applications. This compound features a six-membered ring containing nitrogen and sulfur atoms, which are crucial for its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-phenyl-1,3-thiazinan-4-one typically involves the reaction of N,N’-disubstituted thioureas with acryloyl chloride. This reaction is promoted by an electrogenerated base, such as acetonitrile, which facilitates the formation of the desired product with high yield and efficiency . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of organic electrochemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic route involving electrogenerated bases suggests potential for industrial application. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and yield of the compound on an industrial scale .
化学反応の分析
Types of Reactions
2-Imino-3-phenyl-1,3-thiazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazine compounds .
科学的研究の応用
2-Imino-3-phenyl-1,3-thiazinan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of enzymes like CB1 cannabinoid receptor and 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1), making it a candidate for studying metabolic and neurological disorders
作用機序
The mechanism of action of 2-Imino-3-phenyl-1,3-thiazinan-4-one involves its interaction with specific molecular targets. For instance, it binds to the CB1 cannabinoid receptor and 11 βHSD1 enzyme, inhibiting their activity. This inhibition can modulate various biological pathways, including those involved in metabolic regulation and neurological function . Molecular docking and dynamics simulations have provided insights into the binding interactions and stability of the compound within these targets .
類似化合物との比較
Similar Compounds
Thioxopyrimidinones: Used as antiallergic and anticancer agents.
Dihydropyrimidinones: Known for their antibacterial, antifungal, antiviral, antimalarial, anticancer, and antihypertensive activities.
Uniqueness
2-Imino-3-phenyl-1,3-thiazinan-4-one stands out due to its specific inhibitory effects on CB1 and 11 βHSD1, which are not commonly targeted by other similar compounds. This unique mechanism of action makes it a promising candidate for developing new therapeutic agents for metabolic and neurological disorders .
特性
CAS番号 |
22724-14-7 |
|---|---|
分子式 |
C10H10N2OS |
分子量 |
206.27 g/mol |
IUPAC名 |
2-imino-3-phenyl-1,3-thiazinan-4-one |
InChI |
InChI=1S/C10H10N2OS/c11-10-12(9(13)6-7-14-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChIキー |
PUZJWYWPYWTMEM-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N)N(C1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
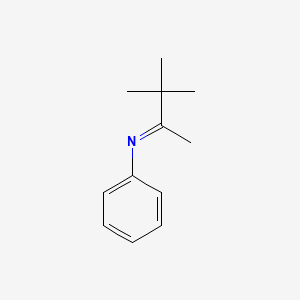
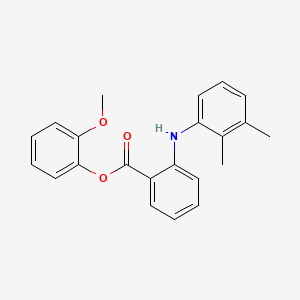
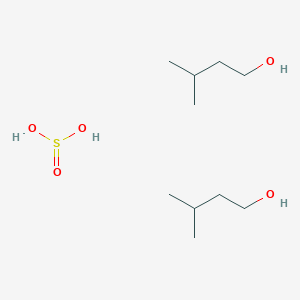
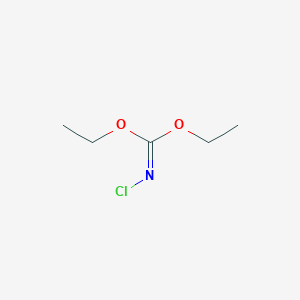
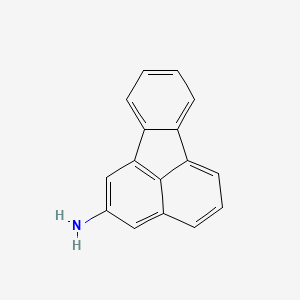
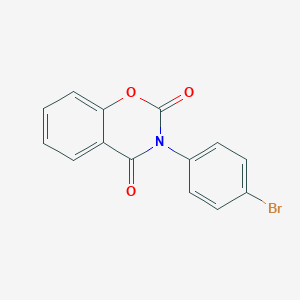


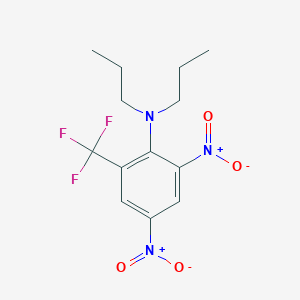
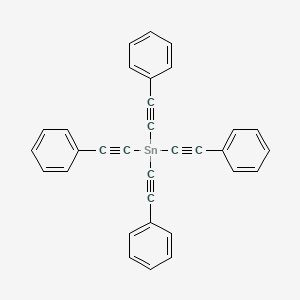
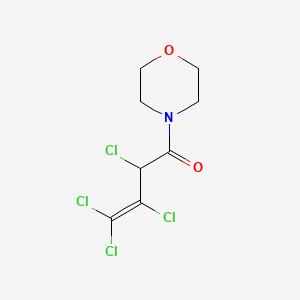
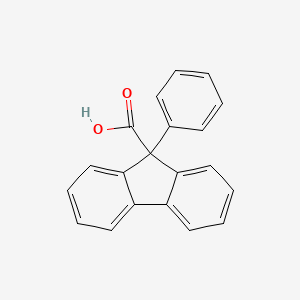
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
